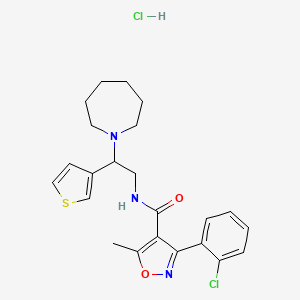
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
Wirkmechanismus
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) is not fully understood, but it is believed to act on several different targets in the body. One target is the serotonin receptor, specifically the 5-HT1A receptor. This compound has been shown to bind to and activate this receptor, which may contribute to its anxiolytic and sedative effects.
Another target is the GABA receptor. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has been shown to enhance GABAergic neurotransmission, which may also contribute to its anxiolytic and sedative effects.
Biochemische Und Physiologische Effekte
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has a variety of biochemical and physiological effects. In addition to its anxiolytic and sedative effects, this compound has been shown to have anti-inflammatory and antioxidant activity. It may also have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) is its versatility in scientific research. This compound has been studied for its potential applications in a variety of fields, including cancer research, neuroscience, and immunology.
One limitation of this compound is its complex synthesis method. This may make it difficult and expensive to produce in large quantities for use in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c). One area of research is in the development of new cancer treatments. This compound has shown promising anti-tumor activity, and further research may lead to the development of new cancer therapies.
Another area of research is in the study of the central nervous system. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has shown anxiolytic and sedative effects, and it may be useful in the development of new treatments for anxiety and sleep disorders.
Finally, further research is needed to fully understand the mechanism of action of this compound. By identifying its targets and pathways in the body, researchers may be able to develop more effective treatments for a variety of diseases and conditions.
Synthesemethoden
The synthesis method for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) is complex and involves several steps. One common method involves the reaction of 2-(thiophen-3-yl)ethanamine with 1-bromoazepane in the presence of a palladium catalyst. This reaction produces the intermediate N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)amine. This intermediate is then reacted with 3-(2-chloroethyl)-5,6-dimethoxy-1H-indole-2-carboxylic acid to produce the final product, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c).
Wissenschaftliche Forschungsanwendungen
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has been studied for its potential applications in scientific research. One area of research is in the development of new treatments for cancer. This compound has been shown to have anti-tumor activity in vitro and in vivo, and it may be a promising candidate for further development as a cancer treatment.
Another area of research is in the study of the central nervous system. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has been shown to have anxiolytic and sedative effects in animal models, and it may be useful in the development of new treatments for anxiety and sleep disorders.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S.ClH/c1-16-21(22(26-29-16)18-8-4-5-9-19(18)24)23(28)25-14-20(17-10-13-30-15-17)27-11-6-2-3-7-12-27;/h4-5,8-10,13,15,20H,2-3,6-7,11-12,14H2,1H3,(H,25,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLUMBBQABETII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC=C3)N4CCCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

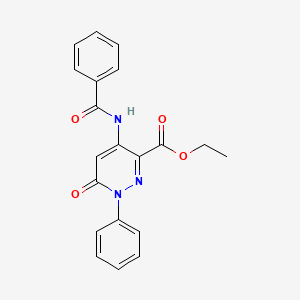

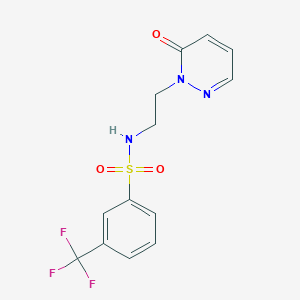
![N-(sec-butyl)-3-(2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2778676.png)
![N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2778677.png)


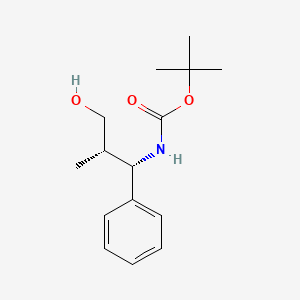

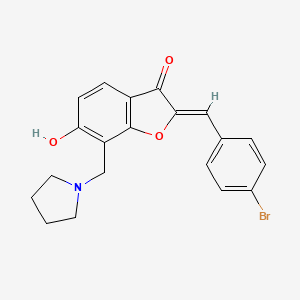
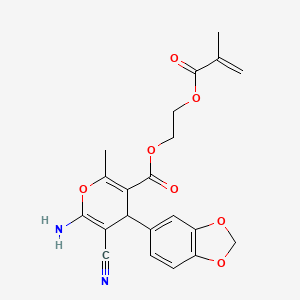
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B2778692.png)
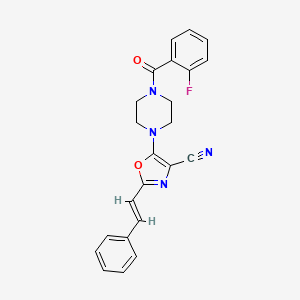
![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2778694.png)